molecular formula C15H18N2 B1608411 3-Azepan-2-yl-quinoline CAS No. 527673-83-2

3-Azepan-2-yl-quinoline

Cat. No.: B1608411
CAS No.: 527673-83-2
M. Wt: 226.32 g/mol
InChI Key: XCXJLWLQQPJVDR-UHFFFAOYSA-N
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Description

3-Azepan-2-yl-quinoline is a heterocyclic compound that features a quinoline ring system fused with an azepane moiety. Quinoline, a nitrogen-based heterocyclic aromatic compound, is known for its versatility and significant applications in medicinal and industrial chemistry . The azepane ring, a seven-membered nitrogen-containing ring, adds unique properties to the compound, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

3-Azepan-2-yl-quinoline undergoes various chemical reactions, including:

Scientific Research Applications

3-Azepan-2-yl-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azepan-2-yl-quinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition results in the disruption of bacterial cell division and ultimately cell death .

Properties

IUPAC Name

3-(azepan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXJLWLQQPJVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393041
Record name 3-Azepan-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527673-83-2
Record name 3-Azepan-2-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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